
1,4-dichloro-2,2-dimethylbutane chemical
properties and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,4-Dichloro-2,2-dimethylbutane

Cat. No.: B3190548 Get Quote

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,4-Dichloro-2,2-
dimethylbutane

Introduction
1,4-Dichloro-2,2-dimethylbutane is a dihalogenated alkane of significant interest in the study

of reaction mechanisms and as a potential synthetic intermediate. Its structure, featuring a

neopentyl-like arrangement, introduces considerable steric hindrance that profoundly

influences its reactivity, particularly in nucleophilic substitution and elimination reactions. This

guide provides a comprehensive overview of the chemical properties and reactivity of 1,4-
dichloro-2,2-dimethylbutane, intended for researchers, scientists, and professionals in drug

development.

Chemical and Physical Properties
1,4-Dichloro-2,2-dimethylbutane is characterized by the presence of two chlorine atoms on a

six-carbon chain with a quaternary carbon at the C2 position. This structure is key to its

chemical behavior.
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Property Value Source

IUPAC Name
1,4-dichloro-2,2-

dimethylbutane
[1]

CAS Number 440680-51-3 [2][3]

Molecular Formula C₆H₁₂Cl₂ [1][3][4]

Molecular Weight 155.06 g/mol [1][2]

Canonical SMILES CC(C)(CCCl)CCl [1]

InChI
InChI=1S/C6H12Cl2/c1-6(2,5-

8)3-4-7/h3-5H2,1-2H3
[1][4]

InChIKey
KMPYOUUNAVKBPY-

UHFFFAOYSA-N
[1][2][4]

While specific experimental data for the physical properties of 1,4-dichloro-2,2-
dimethylbutane are not readily available, predictions can be made based on its structure and

comparison to similar compounds like 1,4-dichloro-2,3-dimethylbutane.[5][6]

Predicted Physical Properties
Property Predicted Value Notes

Boiling Point ~160-170 °C

Based on similar isomers like

1,4-dichloro-2,3-

dimethylbutane (166.7±8.0

°C).[5]

Density ~1.0 g/cm³

Based on similar isomers like

1,4-dichloro-2,3-

dimethylbutane (1.026±0.06

g/cm³).[5]

Reactivity and Reaction Mechanisms
The reactivity of 1,4-dichloro-2,2-dimethylbutane is dominated by the steric hindrance

imposed by the 2,2-dimethyl (neopentyl) group. This structural feature makes it an excellent

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1_4-Dichloro-2_2-dimethylbutane
https://www.benchchem.com/de/product/b3190548
http://www.sinfoochem.com/product/1,4-dichloro-2,2-dimethylbutane-cas-440680-51-3
https://pubchem.ncbi.nlm.nih.gov/compound/1_4-Dichloro-2_2-dimethylbutane
http://www.sinfoochem.com/product/1,4-dichloro-2,2-dimethylbutane-cas-440680-51-3
http://www.chemcd.com/prodetailCCD04829990.html
https://pubchem.ncbi.nlm.nih.gov/compound/1_4-Dichloro-2_2-dimethylbutane
https://www.benchchem.com/de/product/b3190548
https://pubchem.ncbi.nlm.nih.gov/compound/1_4-Dichloro-2_2-dimethylbutane
https://pubchem.ncbi.nlm.nih.gov/compound/1_4-Dichloro-2_2-dimethylbutane
http://www.chemcd.com/prodetailCCD04829990.html
https://pubchem.ncbi.nlm.nih.gov/compound/1_4-Dichloro-2_2-dimethylbutane
https://www.benchchem.com/de/product/b3190548
http://www.chemcd.com/prodetailCCD04829990.html
https://www.benchchem.com/product/b3190548?utm_src=pdf-body
https://www.benchchem.com/product/b3190548?utm_src=pdf-body
https://www.chembk.com/en/chem/1,4-dichloro-2,3-dimethylbutane
https://pubchem.ncbi.nlm.nih.gov/compound/1_4-Dichloro-2_3-dimethylbutane
https://www.chembk.com/en/chem/1,4-dichloro-2,3-dimethylbutane
https://www.chembk.com/en/chem/1,4-dichloro-2,3-dimethylbutane
https://www.benchchem.com/product/b3190548?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3190548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


substrate for studying the competition between nucleophilic substitution and elimination

pathways.[2]

Nucleophilic Substitution Reactions
Due to the neopentyl-like structure, the primary halide at the C1 position is exceptionally

unreactive in bimolecular nucleophilic substitution (S(_N)2) reactions.[2] The bulky 2,2-dimethyl

arrangement sterically hinders the backside attack required for the S(_N)2 mechanism,

significantly slowing the reaction rate compared to less hindered primary alkyl halides.[2]

Despite the steric hindrance, monosubstitution can be achieved under specific conditions, such

as in the Finkelstein reaction.[2] Treating 1,4-dichloro-2,2-dimethylbutane with one equivalent

of sodium iodide in a polar aprotic solvent like dimethylformamide (DMF) can selectively

replace one chlorine atom.[2] This produces 1-chloro-4-iodo-2,2-dimethylbutane, a more

versatile intermediate, as the carbon-iodine bond is weaker and iodide is a better leaving

group, facilitating subsequent selective reactions at the C4 position.[2]

1,4-dichloro-2,2-dimethylbutane

DMF

1-chloro-4-iodo-2,2-dimethylbutaneS_N_2

+ NaI

+ NaCl

Click to download full resolution via product page

Caption: Finkelstein reaction for monosubstitution.
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The significant steric hindrance that disfavors S(_N)2 reactions makes elimination a competing

pathway, especially in the presence of a strong, non-nucleophilic base.[2] Elimination reactions,

such as E2, involve the removal of a proton from a carbon adjacent to the leaving group.[7][8]

In the case of 1,4-dichloro-2,2-dimethylbutane, elimination would likely proceed via an E2

mechanism with a strong base, leading to the formation of an alkene. According to Zaitsev's

rule, which states that the more substituted alkene is the major product, elimination would favor

the formation of 4-chloro-2,2-dimethyl-1-butene.[7][8]

Reactivity of 1,4-dichloro-2,2-dimethylbutane

1,4-dichloro-2,2-dimethylbutane

Nucleophilic Substitution
(e.g., NaI in DMF)

 S_N_2 

Elimination
(e.g., strong base)

 E2 

1-chloro-4-iodo-2,2-dimethylbutane
(Monosubstitution Product)

4-chloro-2,2-dimethyl-1-butene
(Elimination Product)

Click to download full resolution via product page

Caption: Competing substitution and elimination pathways.

Synthesis
The synthesis of 1,4-dichloro-2,2-dimethylbutane presents challenges. Direct free-radical

chlorination of 2,2-dimethylbutane is impractical as it would produce a mixture of chlorinated

isomers with poor regioselectivity.[2] The reactivity order for hydrogen abstraction (tertiary >

secondary > primary) would lead to a complex product mixture.[2]

A more viable approach is the conversion of 2,2-dimethyl-1,4-butanediol using a chlorinating

agent like thionyl chloride (SOCl₂). While the reaction of alcohols with thionyl chloride can be
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inefficient for substrates prone to steric hindrance, it remains a common method for

synthesizing alkyl chlorides from alcohols.[2]

Other Reactions
Reduction of 1,4-dichloro-2,2-dimethylbutane can be achieved using strong reducing agents

like lithium aluminum hydride (LiAlH₄). This reaction would replace the chlorine atoms with

hydrogen, yielding 2,2-dimethylbutane.[2]

Experimental Protocols
While specific laboratory preparations for 1,4-dichloro-2,2-dimethylbutane are not detailed in

the provided search results, a standard protocol can be adapted from the synthesis of similar

compounds like 1,4-dichlorobutane.[9]

Hypothetical Synthesis of 1,4-Dichloro-2,2-
dimethylbutane
This protocol is adapted from the synthesis of 1,4-dichlorobutane from 1,4-butanediol.[9]

Objective: To synthesize 1,4-dichloro-2,2-dimethylbutane from 2,2-dimethyl-1,4-butanediol.

Materials:

2,2-dimethyl-1,4-butanediol

Thionyl chloride (SOCl₂)

Pyridine

Diethyl ether

10% Sodium bicarbonate solution

Anhydrous magnesium sulfate

Ice
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Procedure:

In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and

thermometer, place 2,2-dimethyl-1,4-butanediol and a catalytic amount of dry pyridine.

Immerse the flask in an ice bath to maintain a temperature of 5-10°C.

Add thionyl chloride dropwise to the vigorously stirred mixture, ensuring the temperature

remains controlled.

After the addition is complete, remove the flask from the ice bath and allow it to stir at room

temperature overnight.

The following day, reflux the reaction mixture for 3 hours.

Cool the mixture and cautiously pour it over ice water.

Extract the product, 1,4-dichloro-2,2-dimethylbutane, with diethyl ether.

Wash the ethereal extract with a 10% sodium bicarbonate solution, followed by water.

Dry the organic layer with anhydrous magnesium sulfate.

Remove the ether by rotary evaporation.

Purify the crude product by vacuum distillation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b3190548?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3190548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Setup

Chlorination

Workup and Purification

1. Combine 2,2-dimethyl-1,4-butanediol
and pyridine in flask.

2. Cool flask in ice bath (5-10°C).

3. Add thionyl chloride dropwise.

4. Stir overnight at room temperature.

5. Reflux for 3 hours.

6. Quench with ice water.

7. Extract with diethyl ether.

8. Wash with NaHCO3 and water.

9. Dry with MgSO4.

10. Evaporate solvent.

11. Purify by vacuum distillation.

L

Final Product:
1,4-dichloro-2,2-dimethylbutane

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1,4-dichloro-2,2-dimethylbutane.
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Conclusion
1,4-dichloro-2,2-dimethylbutane serves as an important model for understanding the

interplay of steric effects in chemical reactions. Its hindered structure significantly retards

S(_N)2 reactions and promotes competition from elimination pathways. This unique reactivity

profile makes it a valuable substrate for mechanistic studies and a potentially useful, albeit

challenging, intermediate for the synthesis of complex molecules where selective

functionalization is required. Further research into its reaction kinetics and the development of

efficient synthetic routes will continue to be of interest to the chemical research community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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